molecular formula C11H17ClN2O2 B6177828 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride CAS No. 2567503-79-9

3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride

Cat. No. B6177828
CAS RN: 2567503-79-9
M. Wt: 244.7
InChI Key:
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Description

3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride, also known as “3-IAAP”, is a synthetic organic compound with a unique chemical structure. It is widely used in scientific research due to its interesting properties and potential applications. This article will provide an overview of 3-IAAP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3-IAAP is used in a variety of scientific research applications, including the study of enzyme activity and enzyme inhibitor activity. It has been used to investigate the structure-activity relationships of enzymes, such as the human carbonic anhydrase II. It has also been used to study the inhibition of human carbonic anhydrase II and other enzymes, such as the human carbonic anhydrase I and human monoamine oxidase A. Additionally, 3-IAAP has been used to study the inhibition of human acetylcholinesterase.

Mechanism of Action

3-IAAP is believed to interact with enzymes through a mechanism known as “suicide inhibition”. In this mechanism, the 3-IAAP molecule binds to the active site of the enzyme, forming a covalent bond with the enzyme. This covalent bond prevents the enzyme from catalyzing its reaction, thus resulting in the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
3-IAAP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of human carbonic anhydrase II and other enzymes, such as human carbonic anhydrase I and human monoamine oxidase A. Additionally, it has been shown to inhibit the activity of human acetylcholinesterase. It has also been shown to have an effect on the activity of other enzymes, such as human arginase I, human cytochrome P450 2D6, and human cytochrome P450 3A4.

Advantages and Limitations for Lab Experiments

3-IAAP has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 3-IAAP is that it is relatively easy to synthesize and has a high purity. Additionally, it has a low toxicity and is relatively stable in aqueous solutions. However, one of the main limitations of using 3-IAAP is that it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

The potential future applications of 3-IAAP are numerous. It could be used to further investigate the structure-activity relationships of enzymes, as well as to study the inhibition of enzymes involved in various biochemical pathways. Additionally, it could be used to study the effects of inhibitors on the activity of enzymes involved in metabolic pathways, such as those involved in the metabolism of drugs and other substances. Additionally, it could be used to study the effects of inhibitors on the activity of other enzymes, such as those involved in the metabolism of hormones and neurotransmitters. Finally, it could be used to develop new drugs and therapies for a variety of diseases.

Synthesis Methods

3-IAAP is synthesized from 3-amino-1-azabicyclo[3.3.0]octane-3-carboxylic acid hydrochloride, which is reacted with 2-chloro-1H-imidazole in an aqueous solution of sodium hydroxide. The reaction takes place at room temperature and yields 3-IAAP as the main product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride involves the reaction of 3-bromo-propionic acid with 5-amino-1,2,3,4-tetrahydro-imidazo[1,2-a]azepine in the presence of a coupling agent to form the desired product. The product is then converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "3-bromo-propionic acid", "5-amino-1,2,3,4-tetrahydro-imidazo[1,2-a]azepine", "Coupling agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromo-propionic acid is reacted with a coupling agent in the presence of a base to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then reacted with 5-amino-1,2,3,4-tetrahydro-imidazo[1,2-a]azepine in the presence of a base to form the desired product, 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid.", "Step 3: The product is then converted to its hydrochloride salt form by reacting it with hydrochloric acid." ] }

CAS RN

2567503-79-9

Product Name

3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.7

Purity

95

Origin of Product

United States

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